Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Lipogenesis inhibition Metabolic disease Structure–activity relationship

Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 73268-46-9) is a 7-methyl-substituted benzoxazine-2-carboxylic acid ethyl ester with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. It belongs to the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate class, a scaffold recognized for yielding bioactive compounds including lipogenesis inhibitors , peptidomimetic building blocks for fibrinogen receptor antagonists and Factor Xa inhibitors , and cardiovascular agents.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 73268-46-9
Cat. No. B1628790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS73268-46-9
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC2=C(O1)C=C(C=C2)C
InChIInChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-5-4-8(2)6-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3
InChIKeyVLMNRPYUZSIGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 73268-46-9): Procurement-Relevant Identity and Class Context


Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 73268-46-9) is a 7-methyl-substituted benzoxazine-2-carboxylic acid ethyl ester with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It belongs to the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate class, a scaffold recognized for yielding bioactive compounds including lipogenesis inhibitors [1], peptidomimetic building blocks for fibrinogen receptor antagonists and Factor Xa inhibitors [2], and cardiovascular agents [3]. The compound is synthesized via base-mediated cyclocondensation of 2-amino-5-methylphenol with ethyl 2,3-dibromopropionate, typically in refluxing acetone with potassium carbonate, affording the product in approximately 72% yield .

Why Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Within the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate series, the position of the aromatic substituent profoundly affects biological activity, as demonstrated by a 3-fold difference in lipogenesis inhibition between the 7-methyl (54%) and 6-methyl (18%) isomers in an identical swine adipose tissue assay [1]. Even the presence or salt form of the unsubstituted parent compound shifts potency from 53% (free base) to 62% (hydrochloride salt), underscoring that small structural variations produce non-trivial pharmacological differences [1]. Melting points across the series range from 83.5 °C (parent free base) to 186–188 °C (parent HCl salt) [1], directly affecting solid-state handling, solubility, and formulation compatibility. Procurement of a generic 'benzoxazine-2-carboxylate ester' without specifying the 7-methyl substitution therefore carries a high risk of obtaining a compound with divergent biological performance and physicochemical behavior.

Quantitative Differentiation Evidence for Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 73268-46-9) Versus Closest Analogs


Lipogenesis Inhibition: 7-Methyl Substitution Confers 3-Fold Superiority Over the 6-Methyl Positional Isomer

In a head-to-head panel of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate esters evaluated under identical conditions for inhibition of lipogenesis in swine adipose tissue, the 7-methyl derivative (Compound 10) achieved 54% inhibition, whereas the 6-methyl positional isomer (Compound 3) achieved only 18% inhibition [1]. This represents a 3.0-fold difference in potency driven solely by the position of the methyl substituent on the aromatic ring. The 7-methyl compound also outperformed the 6-chloro (28%), 6-amino (43%), and 8-chloro (39%) congeners, while remaining less potent than the 7-nitro (92%) and 6-methylsulfonylamino (76%) derivatives [1].

Lipogenesis inhibition Metabolic disease Structure–activity relationship

Solid-State Handling Advantage: 7-Methyl Free Base Melting Point Distinguishes It from Parent HCl Salt and 6-Methyl HCl Salt

The 7-methyl free base (Compound 10) exhibits a melting point of 90–92 °C, which is substantially lower than the parent compound hydrochloride salt (1A, m.p. 186–188 °C) and the 6-methyl positional isomer hydrochloride salt (Compound 3, m.p. 158–160 °C) [1]. This lower melting range (by 68–96 °C relative to the HCl salts) indicates a significantly different crystal lattice energy, which in turn affects solubility, dissolution rate, and thermal stability during storage and processing [1]. The 7-methyl free base melting point is also distinct from the unsubstituted free base (Compound 1, m.p. 83.5–84.5 °C) and the 6-chloro analog (Compound 2, m.p. 85.5–86.5 °C), providing a clear identity check for incoming quality control [1].

Melting point Solid-state properties Formulation

Predicted Ionization Constant (pKa) Supports Differentiated Solubility and Salt Formation Strategy Relative to Unsubstituted and 6-Substituted Analogs

The predicted acid dissociation constant (pKa) for the carboxylic acid precursor of the 7-methyl compound is 3.95 ± 0.40 . This value places the conjugate acid within a range suitable for salt formation with pharmaceutically acceptable bases, a property shared across the benzoxazine-2-carboxylic acid class. However, the electron-donating 7-methyl group slightly increases the pKa relative to electron-withdrawing substituted analogs (e.g., 6-nitro or 7-nitro derivatives, which would exhibit lower pKa values), thereby modulating the equilibrium between ionized and unionized species at physiological pH. This difference directly impacts aqueous solubility, passive membrane permeability, and the feasibility of specific salt or co-crystal screening strategies during lead optimization [1].

pKa Ionization Biopharmaceutical property

Chiral Scaffold Utility: Benzoxazine-2-carboxylate Esters as Validated Peptidomimetic Building Blocks for Antithrombotic Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold, of which the 7-methyl ethyl ester is a specific embodiment, has been validated as a chiral peptidomimetic building block for the synthesis of fibrinogen receptor (GP IIb/IIIa) antagonists and Factor Xa inhibitors [1]. Enantiomerically pure forms of the 2-carboxylate esters have been used to construct potent dual thrombin/GP IIb/IIIa antagonist pharmacophores with sub-micromolar potency [2]. The 7-methyl substitution offers a defined aromatic modification point that can influence the electronic and steric profile of the final drug candidate without altering the core 2-carboxylate ester handle used for further derivatization. This distinguishes the 7-methyl variant from the unsubstituted parent ester (CAS 22244-22-0), which lacks the methyl group for SAR exploration, and from the 6-methyl isomer, which positions the methyl group in a different electronic environment relative to the oxazine nitrogen [3].

Peptidomimetic Building block Antithrombotic

Optimal Procurement and Use Scenarios for Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 73268-46-9)


Structure–Activity Relationship (SAR) Studies of Lipogenesis Inhibitors Requiring a Methyl-Substituted Benzoxazine Core

Investigators exploring the SAR of benzoxazine-based lipogenesis inhibitors should specifically procure the 7-methyl derivative rather than the 6-methyl positional isomer. The patent-derived data demonstrate a 54% inhibition for 7-methyl versus 18% for 6-methyl under identical assay conditions, providing a 3-fold activity differential that is critical for establishing the positional preference of the methyl substituent [1]. The 7-methyl compound also serves as a reference point between the more potent 7-nitro (92%) and less active unsubstituted parent (53%), enabling multi-parameter optimization of potency, metabolic stability, and toxicity within a single congeneric series.

QC Reference Standard and Identity Verification in Compound Management

The distinct melting point of 90–92 °C for the 7-methyl free base allows procurement teams and analytical chemists to rapidly confirm compound identity upon receipt, differentiating it from the unsubstituted free base (83.5–84.5 °C), the 6-chloro free base (85.5–86.5 °C), and the hydrochloride salts of related analogs (158–188 °C range) [1]. This parameter, combined with the molecular ion (M+H⁺ = 222.1 m/z for C₁₂H₁₅NO₃) and predicted pKa of 3.95, constitutes a minimal identity verification panel that can be executed without full spectroscopic characterization.

Medicinal Chemistry Campaigns Targeting Coagulation Cascade Enzymes with Pre-Functionalized Benzoxazine Scaffolds

For synthetic programs developing Factor Xa or thrombin/GP IIb/IIIa dual inhibitors, the 7-methyl ethyl ester provides a pre-installed methyl substituent at the 7-position of the benzoxazine ring, eliminating the need for late-stage C–H functionalization or protection/deprotection sequences [2]. The 2-carboxylate ester handle is preserved for amide coupling or hydrolysis to the carboxylic acid, the standard derivatization point for this scaffold class [3]. This positions the compound as a strategic alternative to the unsubstituted parent ethyl ester (CAS 22244-22-0) when the target pharmacophore model requires a methyl group at the 7-position.

In Vitro Metabolic Stability Screening Where Methyl Substitution Position Affects CYP-Mediated Clearance

Although direct CYP inhibition data for the 7-methyl compound are not available in the public domain, the well-documented influence of aromatic methyl substitution position on cytochrome P450 oxidation rates makes this compound a valuable probe for differentiating metabolic stability between 6-methyl and 7-methyl benzoxazine regioisomers [4]. Procurement of both the 7-methyl and 6-methyl isomers for parallel incubation in human liver microsome or hepatocyte assays can reveal position-specific metabolic soft spots, informing the design of more stable drug candidates without resorting to full metabolite identification studies.

Quote Request

Request a Quote for Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.